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Compound of Interest

N-(2-methoxyethyl)-2-
Compound Name:
phenylacetamide

Cat. No.: B3846106

Get Quote

Executive Summary & Chemical Identity[2][3][4][5]

N-(2-methoxyethyl)-2-phenylacetamide is a secondary amide featuring a phenylacetamide

core substituted with a methoxyethyl group on the nitrogen atom.[1] This structural motif serves
as a critical intermediate in medicinal chemistry, particularly in the synthesis of isoquinoline
derivatives via the Bischler-Napieralski reaction and as a scaffold for designing novel ligands in
neuropharmacology.

This guide provides a definitive technical reference for the synthesis, purification, and
characterization of this compound, designed for researchers requiring high-purity material for
biological screening or further synthetic elaboration.

Core Identity Data[1][3][6][7]1[8][9]
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Property Value

IUPAC Name N-(2-methoxyethyl)-2-phenylacetamide

] N-(2-methoxyethyl)benzeneacetamide; Phenyl-
Alternative Names ) ) )
acetic acid-(2-methoxy-ethylamide)

CAS Number 124932-14-5

Molecular Formula C11H1sNO2

Molecular Weight 193.24 g/mol

InChlKey GAIMHZBLTGWUPF-UHFFFAOYSA-N
SMILES COCCNC(=0)CC1=CC=CC=1
Predicted LogP ~1.1-1.4

) Colorless to pale yellow crystalline solid or
Physical State . . . .
viscous oil (depending on purity/temperature)

Synthesis Protocol: Acyl Chloride Route

The most robust and self-validating method for synthesizing N-(2-methoxyethyl)-2-
phenylacetamide is the nucleophilic acyl substitution of phenylacetyl chloride with 2-
methoxyethylamine.[1] This route is preferred over direct carboxylic acid coupling due to faster
reaction kinetics, higher yields, and simplified workup procedures.[2]

Reaction Mechanism & Stoichiometry[8]

The reaction proceeds via a tetrahedral intermediate, where the nucleophilic amine attacks the
electrophilic carbonyl carbon of the acid chloride. A non-nucleophilic base (Triethylamine) is
employed to scavenge the liberated hydrogen chloride, driving the equilibrium forward and
preventing the formation of the unreactive amine hydrochloride salt.[2]

Stoichiometric Table:
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Reagent Equiv.[1][2][3] MW ( g/mol ) Density (g/mL) Role
Phenylacetyl )
_ 1.0 154.59 1.16 Electrophile
Chloride
2-
Methoxyethylami 1.1 75.11 0.89 Nucleophile
ne
Triethylamine )
1.2 101.19 0.73 Acid Scavenger
(TEA)
Dichloromethane Reaction
Solvent - - ]
(DCM) Medium

Step-by-Step Methodology

Phase 1: Preparation

e Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and

a pressure-equalizing addition funnel. Flush with nitrogen or argon.[1][2]

o Solvation: Charge the RBF with 2-Methoxyethylamine (1.1 equiv) and Triethylamine (1.2

equiv) dissolved in anhydrous DCM (10 mL/g of amine).

o Cooling: Submerge the flask in an ice-water bath (0 °C) to control the exotherm of the

subsequent addition.

Phase 2: Reaction 4. Addition: Dissolve Phenylacetyl Chloride (1.0 equiv) in a minimal amount

of anhydrous DCM. Transfer this solution to the addition funnel. 5. Controlled Feed: Dropwise

add the acid chloride solution to the amine mixture over 30-45 minutes. Critical Control Point:

Maintain internal temperature < 10 °C to prevent side reactions.[1][2] 6. Completion: Once

addition is complete, remove the ice bath and allow the reaction to warm to room temperature
(20-25 °C). Stir for 2—4 hours. 7. Monitoring: Verify completion via TLC (Silica gel;
EtOAc:Hexanes 1:1). The acid chloride spot (high Rf) should disappear, and a new amide spot
(mid Rf) should appear.[1][2]
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Phase 3: Workup & Purification[1][2] 8. Quench: Quench the reaction by adding 1M HCI (50
mL) to neutralize excess amine and TEA. 9. Extraction: Transfer to a separatory funnel.
Separate the organic (DCM) layer.[1][2] 10. Wash: Wash the organic layer sequentially with:

e 1M HCI (2 x 50 mL) — Removes unreacted amine.[1][2]
e Sat. NaHCOs (2 x 50 mL) — Removes unreacted acid/acid chloride hydrolysis products.[1][2]
e Brine (1 x 50 mL) — Removes residual water.[1][2]

e Drying: Dry the organic phase over anhydrous MgSOQOea, filter, and concentrate under reduced
pressure (Rotavap).

o Final Purification: If necessary, recrystallize from Hexanes/EtOAc or purify via flash column
chromatography (Gradient: 0-50% EtOAc in Hexanes).

Synthesis Workflow Diagram
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'
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1. 1M HCI
2. Sat. NaHCO3
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Final Product:
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Figure 1: Step-by-step synthesis workflow for the acyl chloride route.
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Analytical Characterization

To validate the identity and purity of the synthesized compound, the following analytical
signatures must be confirmed.

Nuclear Magnetic Resonance (NMR) Prediction[1][6][8]

Based on the structure, the *H NMR spectrum in CDCIs (400 MHz) typically exhibits:

Chemical Shift (o

Multiplicity Integration Assignment
ppm)
) Aromatic Phenyl
7.20 — 7.40 Multiplet 5H
Protons
5.80-6.10 Broad Singlet 1H Amide N-H
) Benzylic CHz (Ph-
3.60 Singlet 2H
CH2-CO)
3.45 Multiplet 2H N-CH: (Ethyl chain)
3.40 Multiplet 2H O-CH:z (Ethyl chain)
. O-CHs (Methoxy
3.30 Singlet 3H

group)

HPLC Method for Purity Assessment[1]

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 um) Mobile
Phase A: Water + 0.1% Formic Acid Mobile Phase B: Acetonitrile + 0.1% Formic Acid Gradient:
5% B to 95% B over 10 minutes.[2] Flow Rate: 1.0 mL/min Detection: UV at 214 nm (Amide
bond) and 254 nm (Phenyl ring).[1][2]

Analytical Logic Diagram
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1H NMR (CDCI3)

Check: 5H Aromatic Region
Check: O-Me Singlet (~3.3 ppm)
Check: Single Peak >95%
Check: MW = 193.2

Matches Prediction

Crude Sample VALIDATED STRUCTURE

HPLC-UV/MS

Click to download full resolution via product page

Figure 2: Analytical decision tree for structural validation.

Applications & Biological Context[3][11][12][13]

N-(2-methoxyethyl)-2-phenylacetamide is primarily utilized as a chemical building block
rather than a final drug candidate.[1] Its applications include:

 Isoquinoline Synthesis: It serves as a precursor for the synthesis of dihydroisoquinolines via
the Bischler-Napieralski cyclization.[1] The amide oxygen can be activated (using POCIs or
P20s) to effect electrophilic aromatic substitution on the phenyl ring, closing the ring to form
the isoquinoline core.[2]

e Medicinal Chemistry Scaffold: The phenylacetamide moiety is a "privileged structure" found
in various bioactive molecules (e.g., analgesics, anticonvulsants).[2][4] The methoxyethyl
side chain improves solubility and can act as a hydrogen bond acceptor in protein-ligand
interactions.[1]

o Impurity Profiling: It may appear as a process impurity in the synthesis of drugs containing
phenylacetic acid or methoxyethylamine moieties.[1][2]

Safety & Handling

e Hazard Classification: Irritant (Skin, Eye, Respiratory).[2]

e Handling: Use in a fume hood.[1][2] Wear nitrile gloves and safety goggles.[1][2]
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e Storage: Store in a cool, dry place. Hygroscopic nature is possible; keep container tightly
sealed.[1][2]

o Spill Response: Absorb with inert material (sand/vermiculite) and dispose of as chemical
waste.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 6. rsc.org [rsc.org]

e To cite this document: BenchChem. [Technical Guide: N-(2-methoxyethyl)-2-
phenylacetamide[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b3846106/docs#technical-guide-n-2-methoxyethyl-2-
phenylacetamide-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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